molecular formula C21H25N3O5S B2943852 N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 797775-03-2

N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No. B2943852
CAS RN: 797775-03-2
M. Wt: 431.51
InChI Key: HFCOCKLWDVWRPQ-UHFFFAOYSA-N
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Description

N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Coordination Behavior

One study elaborates on the synthesis of sterically demanding para-dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands and their coordination behavior toward Co(II) and a C-H activation reaction with Ce(IV) (Blasberg et al., 2010). This research highlights the structural flexibility and potential for creating complex metal-ligand assemblies, which could have implications for catalysis and material science.

Catalytic Behavior in Hydrogenation

Another study investigates (arene)ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands and their catalytic behavior in the transfer hydrogenation of ketones (Carrión et al., 2007). This research provides insights into the design of new catalysts for organic synthesis, emphasizing the influence of ligand structure on catalytic activity.

Supramolecular Structures

Research on the incorporation of the 1,8-naphthalimide group into bis(pyrazolyl)methane ligands, which triggers the association of their rhenium(i) complexes into directionally ordered dimers in both solution and solid state, offers a glimpse into the potential for designing new materials with specific directional properties (Reger et al., 2005). This could be relevant for the development of advanced materials with tailored electronic or photonic properties.

COX-2 Inhibitory Activity

A study on the effect of the methanesulfonamide group on COX-2 inhibitory activity describes the synthesis of 1,5-diarylpyrazole derivatives and their potency as COX-2 inhibitors (Singh et al., 2004). While this research touches on pharmacological applications, it also underscores the versatility of pyrazole derivatives in medicinal chemistry, which could extend to other non-drug research applications, such as enzyme inhibition studies.

Interaction Studies

The study on interaction studies of methyl acetate in aqueous solutions of quinoxaline derivatives, including the effect of temperature and concentration, illustrates the complex interactions at play in mixed systems (Raphael et al., 2015). This research could have implications for understanding solute-solvent interactions in various scientific fields, including chemistry and materials science.

properties

IUPAC Name

N-[3-[3-(2,3-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-5-20(25)24-18(16-10-7-11-19(28-2)21(16)29-3)13-17(22-24)14-8-6-9-15(12-14)23-30(4,26)27/h6-12,18,23H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCOCKLWDVWRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

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